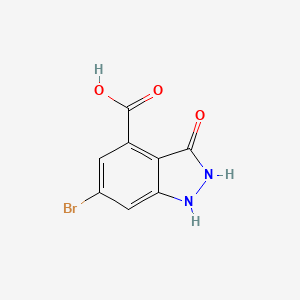

6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acid

Description

BenchChem offers high-quality 6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-oxo-1,2-dihydroindazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O3/c9-3-1-4(8(13)14)6-5(2-3)10-11-7(6)12/h1-2H,(H,13,14)(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDAIPVPQCEYSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C(=O)O)C(=O)NN2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: 6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acid

[1]

Executive Summary

6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acid (CAS 885523-69-3 ) is a highly functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of advanced pharmaceutical agents.[1] Belonging to the indazole class, this molecule features a unique substitution pattern that combines a carboxylic acid at the C4 position, a bromine handle at C6, and a hydroxyl group at C3.

This specific arrangement makes it a "privileged structure" in medicinal chemistry, particularly for developing inhibitors of kinases (e.g., VEGFR, PIM) and poly(ADP-ribose) polymerase (PARP). Its structural duality—existing in equilibrium between the 3-hydroxy (enol) and 3-oxo (keto) tautomers—provides versatile hydrogen-bonding motifs critical for active site binding.

| Property | Detail |

| IUPAC Name | 6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acid |

| CAS Number | 885523-69-3 |

| Molecular Formula | C₈H₅BrN₂O₃ |

| Molecular Weight | 257.04 g/mol |

| Core Scaffold | 1H-Indazole |

| Key Functionalities | Aryl Bromide (C6), Carboxylic Acid (C4), Enol/Amide (C3/N1) |

Structural Chemistry & Tautomerism

Understanding the tautomeric nature of this molecule is prerequisite for successful chemical modification and docking studies.

Tautomeric Equilibrium

While formally named as a 3-hydroxyindazole, the molecule exists predominantly in the 3-oxo-2,3-dihydro-1H-indazole (indazolinone) form in the solid state and in polar solvents. This equilibrium is influenced by the electron-withdrawing carboxylic acid at C4, which stabilizes the amide-like lactam structure.

-

Form A (Enol): 3-hydroxy-1H-indazole. Favored in non-polar solvents; acts as an H-bond donor/acceptor system similar to phenol.

-

Form B (Keto): 3-oxo-2,3-dihydro-1H-indazole. Favored in polar media and crystal lattices; presents a donor-acceptor-donor (D-A-D) motif.

Structural Visualization

The following diagram illustrates the tautomeric shift and the numbering scheme.

Caption: Tautomeric equilibrium between the enol and keto forms, dictating regioselectivity during alkylation reactions.

Synthetic Pathways

The synthesis of 6-bromo-3-hydroxy-1H-indazole-4-carboxylic acid generally proceeds via the modification of substituted benzoic acid derivatives. The presence of the bromine at C6 and the carboxylic acid at C4 requires a carefully orchestrated starting material, typically dimethyl 2-amino-4-bromoisophthalate .

Retrosynthetic Analysis

-

Target: 6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acid.[1]

-

Precursor: 2-Hydrazino-4-bromo-isophthalic acid (or ester).

-

Starting Material: 2-Amino-4-bromo-isophthalic acid dimethyl ester.

Detailed Synthesis Protocol

This protocol describes the conversion of the amino-diester to the indazolone via a diazonium intermediate, a standard method for accessing 3-hydroxyindazoles.

Step 1: Diazotization and Reduction

-

Reagents: Dimethyl 2-amino-4-bromoisophthalate (1.0 eq), NaNO₂ (1.2 eq), HCl (conc.), SnCl₂·2H₂O (2.5 eq) or Na₂SO₃.

-

Procedure:

-

Dissolve the amino ester in concentrated HCl/water at 0°C.

-

Add aqueous NaNO₂ dropwise, maintaining temperature < 5°C to form the diazonium salt.

-

Transfer the diazonium solution slowly into a stirred solution of SnCl₂ in HCl at 0°C (reduction to hydrazine).

-

Observation: A precipitate of the aryl hydrazine hydrochloride typically forms.

-

Step 2: Cyclization

-

Reagents: Aryl hydrazine intermediate, NaOH (aq) or NaOAc/EtOH.

-

Procedure:

-

The hydrazine intermediate often cyclizes spontaneously upon heating or neutralizing.

-

Reflux the hydrazine intermediate in acidic ethanol or treat with base (10% NaOH) followed by acidification.

-

The ester group at the ortho position (C1 of the ring system) reacts with the hydrazine to close the pyrazole ring.

-

Hydrolysis: The remaining ester at C4 is hydrolyzed to the acid under these basic conditions.

-

Step 3: Purification

-

Method: Acid-Base precipitation.

-

Dissolve crude solid in saturated NaHCO₃ (filters out non-acidic impurities).

-

Acidify filtrate with HCl to pH 2.

-

Collect the off-white/tan precipitate by filtration.

Synthesis Workflow Diagram

Caption: Step-wise synthesis from isophthalate precursor via diazonium reduction and cyclization.

Reactivity & Medicinal Chemistry Applications[4][6][12][13]

Functional Group Manipulation

The molecule presents three distinct vectors for chemical diversification, essential for Structure-Activity Relationship (SAR) studies:

-

C4-Carboxylic Acid:

-

Amide Coupling: Reacts with primary/secondary amines using HATU/EDC to form amides. This is the primary vector for extending the scaffold into solvent-exposed pockets of enzymes.

-

Esterification: Formation of methyl/ethyl esters to improve lipophilicity for prodrug strategies.

-

-

C6-Bromine:

-

Cross-Coupling: An excellent handle for Suzuki-Miyaura (aryl boronic acids), Sonogashira (alkynes), or Buchwald-Hartwig (amines) couplings.

-

Note: The C6 position is electronically deactivated; highly active catalyst systems (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃/XPhos) are recommended.

-

-

N1/C3-OH Core:

-

N-Alkylation: Treatment with alkyl halides and mild base (K₂CO₃) typically favors N1-alkylation.

-

O-Alkylation: Less common but achievable under specific conditions (Ag₂CO₃), locking the molecule in the enol form.

-

Drug Discovery Context

This scaffold is bio-isosteric with salicylic acid and quinazolinone derivatives. It is frequently cited in patents and literature for:

-

PARP Inhibitors: The carboxamide derivatives mimic the nicotinamide pharmacophore required for binding to the PARP active site.

-

Kinase Inhibitors: The indazole core mimics the adenine ring of ATP, forming hinge-binding interactions.

Analytical Characterization

Validation of the structure requires careful interpretation of spectroscopic data due to the tautomeric nature.

| Technique | Expected Signals / Characteristics |

| ¹H NMR (DMSO-d₆) | δ 12.0–13.0: Broad singlet (COOH + NH/OH exchangeable).δ 7.8–8.0: Doublet (H7, meta-coupling).δ 7.5–7.7: Doublet (H5, meta-coupling).Note: H5 and H7 show small J-coupling (~1.5-2.0 Hz) due to meta positioning. |

| MS (ESI-) | m/z 255/257: [M-H]⁻ peak showing characteristic 1:1 bromine isotope pattern (⁷⁹Br/⁸¹Br). |

| IR Spectroscopy | 3200–3400 cm⁻¹: Broad OH/NH stretch.1680–1700 cm⁻¹: C=O stretch (Carboxylic acid & Lactam carbonyl overlap). |

References

-

BenchChem. (2025).[2] Technical Support: Optimizing 6-Bromo-Indazole Synthesis. Retrieved from .

-

BLD Pharm. (2025). Product Analysis: 6-Bromo-3-hydroxy-1H-indazole-4-carboxylic acid (CAS 885523-69-3).[1] Retrieved from .

- Sawant, A., et al. (2021).

- Liu, R., et al. (2013).

-

Sigma-Aldrich. (2025). 3-Oxo-2,3-dihydro-1H-indazole-4-carboxylic acid Product Sheet. Retrieved from .[3]

Engineering 6-Bromoindazole-4-Carboxylic Acid Derivatives: A Technical Whitepaper on Scaffold Derivatization in Targeted Drug Discovery

Executive Summary

The development of highly selective kinase and protease inhibitors relies heavily on the strategic selection of core molecular scaffolds. Among these, 6-bromo-1H-indazole-4-carboxylic acid (CAS 885523-08-0) has emerged as a privileged intermediate in modern medicinal chemistry [1]. This whitepaper provides an in-depth technical analysis of the structural causality, therapeutic applications, and synthetic methodologies associated with this scaffold. By examining its role in synthesizing Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors and Complement Factor D inhibitors, this guide equips drug development professionals with field-proven, self-validating protocols for scaffold derivatization.

Scaffold Causality: The Strategic Value of the Indazole Core

The selection of 6-bromo-1H-indazole-4-carboxylic acid is not arbitrary; it is driven by precise topological and electronic requirements within target binding pockets:

-

The Indazole Core: Acting as a bioisostere for purine, the bicyclic indazole system readily inserts into the ATP-binding hinge region of kinases. Its hydrogen bond donor (N1) and acceptor (N2) perfectly mimic the interactions of endogenous substrates.

-

The 4-Carboxylic Acid Vector: Positioned at the C4 apex, the carboxylic acid acts as a functional handle pointing toward the solvent-exposed region or specific affinity pockets. It allows for the rapid construction of oxadiazoles or complex amides, locking the molecule into a rigid, bioactive conformation.

-

The 6-Bromo Substituent: The bromine atom at C6 provides an orthogonal site for late-stage diversification. It serves as the primary electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the installation of biaryl systems critical for occupying hydrophobic sub-pockets.

Therapeutic Pathways and Derivative Applications

PI3Kδ Inhibition in Inflammatory Diseases

Derivatives of 6-bromoindazole-4-carboxylic acid have been successfully engineered into 4-oxadiazol-2-yl-indazoles, which act as potent inhibitors of PI3Kδ [2]. PI3Kδ is predominantly expressed in endothelial cells and regulates neutrophil trafficking in response to TNF-alpha. By inhibiting this pathway, these derivatives reduce vascular permeability and tissue edema, offering therapeutic avenues for Chronic Obstructive Pulmonary Disease (COPD) and Rheumatoid Arthritis (RA).

Complement Factor D Inhibition in Ophthalmic Pathologies

In a divergent application, the scaffold is utilized to synthesize aminomethyl-biaryl derivatives that inhibit Complement Factor D[3]. Factor D is a critical serine protease in the complement alternative pathway. Inhibiting its activity prevents the deposition of C3 on susceptible surfaces, directly addressing the underlying pathology of age-related macular degeneration (AMD) and diabetic retinopathy.

Divergent therapeutic pathways of 6-bromoindazole-4-carboxylic acid derivatives.

Experimental Workflows and Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of key intermediates, emphasizing the causality behind reagent selection and incorporating self-validating analytical checkpoints.

Protocol A: Amide Coupling for PI3Kδ Intermediates

This protocol details the conversion of the C4-carboxylic acid into a hydrazine intermediate, the direct precursor to the bioactive oxadiazole ring [2].

Causality of Experimental Choices: The carboxylic acid at the 4-position is sterically hindered by the adjacent aromatic system. Standard coupling agents (e.g., EDC/HOBt) often yield incomplete conversions. Therefore, HATU is utilized to generate a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates nucleophilic attack by the bulky t-butylcarbazate. DIPEA is selected as a non-nucleophilic base to neutralize the system without competing for the active ester.

Step-by-Step Methodology:

-

Dissolution: Suspend 6-bromo-1H-indazole-4-carboxylic acid (5.0 g, 20.74 mmol) in anhydrous N,N-dimethylformamide (DMF) (20 mL) under a nitrogen atmosphere.

-

Activation: Add HATU (8.68 g, 22.82 mmol) followed by N,N-diisopropylethylamine (DIPEA) (5.42 mL, 31.1 mmol). Stir the clear solution for exactly 10 minutes at 20°C to ensure complete formation of the active ester.

-

Coupling: Add t-butylcarbazate (3.29 g, 24.89 mmol) in a single portion. Stir the reaction mixture at room temperature for 2 hours.

-

Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The protocol is validated when the starting material peak (m/z 239.0 [M-H]⁻) disappears, and the product mass (m/z 355.0 [M+H]⁺) dominates the chromatogram.

-

Workup: Quench with water, extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

Step-by-step synthetic workflow for PI3Kδ inhibitor intermediates.

Protocol B: Fischer Esterification for Factor D Intermediates

Before performing Suzuki coupling at the C6 position to build Factor D inhibitors, the C4-carboxylic acid must be protected as a methyl ester to prevent unwanted palladium coordination [3].

Causality of Experimental Choices: The electron-withdrawing nature of the protonated indazole ring severely reduces the electrophilicity of the carbonyl carbon. Consequently, standard mild esterification fails. The reaction demands highly forcing conditions (concentrated HCl, 50°C, 96 hours) to drive the classical Fischer esterification mechanism to completion.

Step-by-Step Methodology:

-

Suspension: Suspend 6-bromoindazole-4-carboxylic acid (4.0 g, 16.59 mmol) in anhydrous methanol (100 mL).

-

Acidification: Slowly add concentrated HCl (40.3 mL, 1328 mmol) dropwise to the suspension.

-

Thermal Shift: Heat the resulting mixture to 50°C and maintain for 4 days (96 hours) under continuous stirring.

-

Self-Validation (In-Process Control): Monitor via TLC (DCM:MeOH 9:1). The highly polar carboxylic acid (Rf ~0.1) will convert to the significantly less polar methyl ester (Rf ~0.6).

-

Isolation: Cool the reaction to room temperature. Filter the resulting precipitate and dry thoroughly in vacuo to afford the target ester. (Note: Patent literature reports an MS (ESI+) m/z of 408.9, 410.9 (M+H) under these specific conditions, suggesting the potential formation of a complex adduct or dimerized intermediate prior to final purification [3]).

Quantitative Data & Analytical Characterization

The following table summarizes the structural and mass spectrometric data for the core scaffold and its primary derivatization intermediates.

| Compound Name | Functional Role | Molecular Formula | Monoisotopic Mass | Target Pathway |

| 6-Bromo-1H-indazole-4-carboxylic acid | Core Scaffold | C₈H₅BrN₂O₂ | 239.95 Da | N/A |

| t-Butyl 2-(6-bromo-1H-indazole-4-carbonyl)hydrazinecarboxylate | PI3K Precursor | C₁₃H₁₅BrN₄O₃ | 354.03 Da | PI3Kδ |

| Methyl 6-bromo-1H-indazole-4-carboxylate | Factor D Precursor | C₉H₇BrN₂O₂ | 253.97 Da | Complement Factor D |

Conclusion

The 6-bromoindazole-4-carboxylic acid scaffold is a masterclass in rational drug design, offering precise vectors for dual-axis derivatization. By leveraging the C4 position for target-specific hinge binding (via oxadiazoles or amides) and the C6 position for hydrophobic pocket occupation (via biaryl cross-coupling), researchers can navigate entirely different therapeutic landscapes—from inflammatory respiratory diseases to ophthalmic neurodegeneration. Strict adherence to the self-validating chemical protocols outlined above ensures high-fidelity translation from raw scaffold to bioactive derivative.

References

-

PubChemLite. "6-bromo-1H-indazole-4-carboxylic acid (C8H5BrN2O2)". National Center for Biotechnology Information. URL:[Link]

- Hamblin, J. N., et al. "4-oxadiazol-2-YL-indazoles as inhibitors of P13 kinases". United States Patent US8524751B2, 2013.

- Belanger, D. B., et al. "Aminomethyl-biaryl derivatives as complement factor d inhibitors and uses thereof". World Intellectual Property Organization Patent WO2015009977A1, 2015.

3-hydroxy-1H-indazole scaffold properties in medicinal chemistry

Topic: 3-hydroxy-1H-indazole scaffold properties in medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Structural Dynamics, Bioisosteric Utility, and Synthetic Architectures

Executive Summary

The 3-hydroxy-1H-indazole scaffold represents a "chameleon" motif in modern medicinal chemistry. Often overshadowed by its non-oxygenated parent (indazole) or its isomer (benzimidazole), this scaffold offers a unique physicochemical profile defined by a complex tautomeric equilibrium and dual hydrogen-bonding capabilities. It serves as a critical bioisostere for phenols and carboxylic acids, providing metabolic stability against glucuronidation while maintaining ligand efficiency. This guide dissects the scaffold’s structural properties, its role as a kinase hinge-binder, and provides validated protocols for its synthesis.

Structural Dynamics: The Tautomer Trap

The reactivity and binding mode of 3-hydroxyindazole are dictated by its tautomeric equilibrium. Unlike simple phenols, this molecule exists in a dynamic flux between the enol form (3-hydroxy-1H-indazole) and the keto form (1,2-dihydro-3H-indazol-3-one, often called indazolinone).

Tautomeric Equilibrium

In the solid state and polar aprotic solvents (e.g., DMSO), the 1H-enol (Form A) generally predominates due to aromatic stabilization of the benzene ring. However, the keto (Form B) tautomer is relevant in specific binding pockets where it mimics amide functionality. A third form, the 2H-keto , is energetically less favorable but can be trapped via N-alkylation.

Key Insight: In aqueous solution, the enol form is favored, but the energy barrier is low enough that protein microenvironments can select the keto form to satisfy specific H-bond donor/acceptor requirements.

Figure 1: Tautomeric equilibrium of the 3-hydroxyindazole scaffold.[1] The 1H-enol form is generally the stable species, but the keto form drives specific biological interactions.

Physicochemical Profile

The 3-hydroxyindazole scaffold offers a distinct advantage over phenols regarding acidity and solubility.

| Property | Value / Characteristic | Medicinal Chemistry Implication |

| pKa (OH) | ~9.5 – 11.9 (Predicted/Exp) | Weakly acidic; exists primarily as neutral species at physiological pH (7.4), unlike carboxylic acids (pKa ~4-5). |

| pKa (NH) | ~14 (Deprotonation) | The N1 proton is not acidic under physiological conditions, but N1-alkylation blocks tautomerism. |

| LogP | ~1.8 (Parent) | Moderate lipophilicity; generally more lipophilic than the corresponding carboxylic acid, improving membrane permeability. |

| H-Bonding | Donor (OH, NH) / Acceptor (N2) | Versatile "Donor-Donor-Acceptor" motif (in enol form) ideal for kinase hinge regions. |

| Solubility | Low in water; High in DMSO/MeOH | Planarity leads to strong crystal lattice energy (high MP ~250°C), often requiring solubilizing tails (e.g., piperazines) for drug candidates. |

Expert Note: While often cited as a carboxylic acid bioisostere, 3-hydroxyindazole is chemically more akin to a phenol bioisostere . Its pKa is closer to phenol (10.0), making it a neutral hydrogen bond donor in most biological compartments, whereas carboxylic acids are anionic.

Medicinal Chemistry Utility

A. Phenol Bioisostere & Metabolic Shield

Phenolic drugs often suffer from rapid Phase II metabolism (O-glucuronidation), leading to poor oral bioavailability and rapid clearance.

-

Strategy: Replace the phenol ring with 3-hydroxyindazole.

-

Mechanism: The adjacent nitrogen (N2) reduces the nucleophilicity of the oxygen, and the bulkier bicyclic system can sterically hinder UDP-glucuronosyltransferase (UGT) enzymes.

-

Case Study: In GluN2B-selective NMDA receptor antagonists, replacing a phenol with 3-hydroxyindazole retained high affinity (via H-bonding to the ifenprodil binding site) while abolishing glucuronidation [1].

B. Kinase Hinge Binding

The scaffold is a privileged structure for ATP-competitive inhibitors.

-

Binding Mode: The 1H-indazole-3-ol motif presents a "Donor-Acceptor" face to the kinase hinge region.

-

N1-H: H-bond donor to the backbone carbonyl of the hinge.

-

N2: H-bond acceptor from the backbone amide.

-

C3-OH: Can form additional water-mediated bridges or direct interactions.

-

-

Selectivity: N1-substitution vectors allow the molecule to project into the solvent-exposed region or the hydrophobic back pocket, tuning selectivity (e.g., PI3K, CK2 inhibitors) [2].

Figure 2: Interaction profile of the scaffold. It binds tightly to kinase hinges and receptors while resisting metabolic clearance.

Synthetic Architectures

Synthesis of the 3-hydroxyindazole core typically follows two major disconnections: the "Hydrazine Cascade" (Formation of N-N bond) or "Cyclization of Hydrazides" (Formation of C-N bond).

Route A: The Hydrazine Cascade (Classical)

This is the most robust method for multigram scale-up. It utilizes 2-aminobenzoic acid (anthranilic acid) derivatives.

-

Diazotization: 2-aminobenzoic acid is treated with NaNO2/HCl.

-

Reduction: The diazonium salt is reduced (SnCl2 or Na2SO3) to the hydrazine.

-

Cyclization: Acid-catalyzed cyclization yields the indazol-3-ol.

Route B: Oxidative Cyclization (Modern)

Useful for generating diverse N1-substituted analogs.

-

Starting Material: 2-aminobenzamides or 2-aminobenzonitriles.

-

Reagent: Hypervalent iodine or metal-catalyzed (Cu/Pd) oxidative N-N bond formation.

Figure 3: Primary synthetic pathways. Route A (top) is preferred for the unsubstituted core; Route B (bottom) allows for facile 1-position functionalization.

Experimental Protocol

Protocol: Synthesis of 3-Hydroxy-1H-indazole (Route A)

This protocol is optimized for reproducibility and yield (Typical yield: 65-75%).

Materials:

-

2-Aminobenzoic acid (Anthranilic acid) (13.7 g, 100 mmol)

-

Sodium nitrite (NaNO2) (7.6 g, 110 mmol)

-

Stannous chloride dihydrate (SnCl2·2H2O) (50 g, 220 mmol) OR Sodium sulfite (Na2SO3) for a metal-free reduction.

-

Conc. Hydrochloric acid (HCl)

-

Ethanol (EtOH)

Step-by-Step Methodology:

-

Diazotization:

-

Suspend 2-aminobenzoic acid (100 mmol) in water (100 mL) and conc. HCl (25 mL). Cool the slurry to 0–5 °C in an ice bath.

-

Add a solution of NaNO2 (110 mmol) in water (20 mL) dropwise, maintaining the temperature below 5 °C. Stir for 30 min until a clear solution of the diazonium salt forms.

-

-

Reduction to Hydrazine:

-

Option A (SnCl2): Dissolve SnCl2·2H2O (220 mmol) in conc. HCl (30 mL) and cool to 0 °C. Add this solution rapidly to the diazonium mixture with vigorous stirring. A white precipitate (hydrazine hydrochloride) will form immediately.

-

Option B (Na2SO3 - Greener): Add the diazonium solution to a cold solution of Na2SO3 (250 mmol) in water. Heat to 70°C for 1h, then acidify with HCl to precipitate the hydrazine.

-

-

Cyclization:

-

If using SnCl2, collect the hydrazine precipitate by filtration.

-

Resuspend the solid in water (200 mL) containing 10% HCl.

-

Reflux the mixture for 2–4 hours. The solid will dissolve and then re-precipitate as the indazol-3-ol forms.

-

-

Isolation & Purification:

-

Cool the reaction mixture to room temperature and then to 4 °C.

-

Filter the crude solid.[2]

-

Purification: Recrystallize from Ethanol/Water (1:1).

-

Characterization: 1H NMR (DMSO-d6) should show aromatic protons (7.0–7.8 ppm) and a broad singlet for OH/NH (often exchanged or >11 ppm).

-

Safety Note: Diazonium salts are potentially explosive if dried; keep wet and process immediately. SnCl2 is corrosive.

References

-

Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. Source: Journal of Medicinal Chemistry (2023) [3][4]

-

Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Source: Journal of Medicinal Chemistry / PMC

-

The Structures of Indazolin-3-one and 7-Nitroindazolin-3-one (Tautomerism Studies). Source: ResearchGate / Perkin Transactions 2

-

Indazole synthesis - Organic Chemistry Portal. Source: Organic Chemistry Portal

-

Bioisosteres for Drug Hunters: Part 1 - Carboxylic Acids and Amides. Source: Drug Hunter

Sources

- 1. researchgate.net [researchgate.net]

- 2. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Cyclization of 2-Hydrazinobenzoic Acid Derivatives

Introduction: The Versatility of 2-Hydrazinobenzoic Acid in Heterocyclic Synthesis

2-Hydrazinobenzoic acid and its derivatives are invaluable starting materials in the field of medicinal chemistry and drug development. Their unique bifunctional nature, possessing both a reactive hydrazine moiety and a carboxylic acid group on a benzene ring, allows for the construction of a diverse array of fused heterocyclic scaffolds. These heterocyclic systems are at the core of numerous pharmacologically active compounds, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides detailed protocols for the cyclization of 2-hydrazinobenzoic acid derivatives into three key heterocyclic cores: indazolones, triazoloquinazolinones, and cinnolinones. The protocols are designed to be reproducible and are accompanied by expert insights into the rationale behind the experimental choices, ensuring both scientific integrity and practical success for researchers in the field.

I. Synthesis of Indazolones: A Classic Intramolecular Cyclization

Indazolones are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of indazolone from 2-hydrazinobenzoic acid is a classic example of an intramolecular condensation reaction, where the nucleophilic hydrazine attacks the electrophilic carboxylic acid group (or its activated form) to form the five-membered lactam ring.

Expertise & Experience: The Rationale Behind the Protocol

The choice of mineral acid catalysis, typically hydrochloric acid, serves a dual purpose. Firstly, it protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazine moiety. Secondly, the acidic medium facilitates the dehydration of the tetrahedral intermediate, driving the reaction towards the formation of the stable indazolone ring. The reflux conditions provide the necessary activation energy for the reaction to proceed at a reasonable rate.

Trustworthiness: A Self-Validating System

The successful synthesis of indazolone can be readily verified by standard analytical techniques. The disappearance of the starting material, 2-hydrazinobenzoic acid, can be monitored by Thin Layer Chromatography (TLC). The final product can be characterized by its melting point and spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The characteristic lactam carbonyl stretch in the IR spectrum (around 1660-1700 cm⁻¹) provides strong evidence for the formation of the indazolone ring.

Experimental Protocol: Synthesis of Indazolone from 2-Hydrazinobenzoic Acid Hydrochloride[4]

Materials:

-

2-Hydrazinobenzoic acid hydrochloride

-

Concentrated hydrochloric acid

-

Water

Equipment:

-

Round-bottomed flask (2 L)

-

Reflux condenser

-

Heating mantle

-

Evaporating dish

-

Steam bath

-

Buchner funnel and filter flask

Procedure:

-

In a 2-liter round-bottomed flask, combine 47.1 g (0.25 mole) of 2-hydrazinobenzoic acid hydrochloride, 1.25 L of water, and 12.5 mL of concentrated hydrochloric acid.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 30 minutes.

-

Transfer the resulting pale yellow solution to a 23-cm evaporating dish and concentrate it on a steam bath to approximately one-fourth of its original volume. The indazolone may precipitate initially but will redissolve as the acid concentration increases.

-

Upon cooling, the indazolone will crystallize.

-

Collect the crystals by vacuum filtration using a Buchner funnel, wash with cold water, and air-dry.

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles |

| 2-Hydrazinobenzoic acid hydrochloride | 188.61 | 47.1 | 0.25 |

| Concentrated Hydrochloric Acid (37%) | 36.46 | ~4.6 | ~0.125 |

Workflow Diagram: Indazolone Synthesis

Caption: Workflow for the synthesis of indazolone.

II. Synthesis of[1][4][5]Triazolo[1,5-a]quinazolin-5-ones: A Multicomponent Approach

[1][4][5]Triazolo[1,5-a]quinazolin-5-ones are a class of fused heterocyclic compounds that have garnered significant interest due to their diverse pharmacological activities, including their potential as anticancer and antimicrobial agents.[1][2][6] The synthesis of this scaffold often involves the reaction of 2-hydrazinobenzoic acid with N-cyanoimidocarbonates, followed by an acid-catalyzed cyclization.[1]

Expertise & Experience: Mechanistic Insights

This synthesis proceeds through a multi-step sequence. Initially, the hydrazine group of 2-hydrazinobenzoic acid attacks one of the electrophilic carbons of the N-cyanoimidocarbonate, leading to an intermediate. This is followed by an intramolecular cyclization where the remaining nitrogen of the hydrazine attacks the cyano group, forming the triazole ring. The final step is an acid-catalyzed intramolecular cyclization between the newly formed triazole ring and the carboxylic acid of the benzoic acid moiety to form the quinazolinone ring system. The choice of an appropriate N-cyanoimidocarbonate allows for the introduction of various substituents at the 2-position of the final product.

Trustworthiness: Validation of the Triazoloquinazoline Core

The formation of the[1][4][5]triazolo[1,5-a]quinazolin-5-one can be confirmed by a combination of spectroscopic methods. In the ¹H NMR spectrum, the disappearance of the carboxylic acid proton and the appearance of characteristic aromatic protons of the fused ring system are indicative of a successful reaction. The IR spectrum will show a characteristic C=O stretching frequency for the quinazolinone lactam. Mass spectrometry will confirm the molecular weight of the final product.

Experimental Protocol: General Procedure for the Synthesis of 2-substituted[1][4][5]Triazolo[1,5-a]quinazolin-5-ones[1]

Materials:

-

Substituted 2-hydrazinobenzoic acid

-

Dimethyl N-cyanoimidocarbonate (or other N-cyanoimidocarbonates)

-

Pyridine

-

Concentrated Hydrochloric acid

-

Ethanol

Equipment:

-

Round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Buchner funnel and filter flask

Procedure:

-

To a solution of the appropriate substituted 2-hydrazinobenzoic acid (1 eq.) in pyridine, add dimethyl N-cyanoimidocarbonate (1.1 eq.).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into ice-water and acidify with concentrated hydrochloric acid to a pH of 1-2.

-

The precipitated intermediate, a 1,2,4-triazole derivative, is collected by filtration, washed with water, and dried.

-

Reflux the dried intermediate in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture.

-

The precipitated product, the[1][4][5]triazolo[1,5-a]quinazolin-5-one, is collected by filtration, washed with cold ethanol, and dried.

| Step | Reaction Type | Key Reagents | Solvent | Temperature |

| 1 | Triazole formation | N-cyanoimidocarbonate | Pyridine | Room Temp. |

| 2 | Quinazolinone formation | Hydrochloric acid | Ethanol | Reflux |

Reaction Scheme: Synthesis of Triazoloquinazolinones

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel triazoloquinazolinone derivatives as SHP2 protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Esterification Methods for Indazole-4-Carboxylic Acids

Introduction

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with activities ranging from anti-inflammatory to anti-cancer.[1] Specifically, indazole-4-carboxylic acids and their corresponding esters are critical intermediates in the synthesis of complex pharmaceutical compounds. The ester moiety serves not only as a versatile synthetic handle for further functionalization but also as a key component of prodrug strategies to enhance bioavailability.

However, the esterification of indazole-4-carboxylic acids is not a trivial synthetic step. The indazole ring system possesses two nucleophilic nitrogen atoms (N1 and N2) in addition to the carboxylate oxygen. This presents a significant regioselectivity challenge, where competitive N-alkylation can occur, leading to undesired byproducts, reduced yields, and complex purification procedures.[2][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust esterification methodologies tailored for the indazole-4-carboxylic acid scaffold. We will delve into the mechanistic underpinnings of each method, offer field-proven protocols, and explain the causality behind experimental choices to navigate the unique challenges posed by this important class of molecules.

The Core Challenge: O- vs. N-Alkylation Regioselectivity

The primary obstacle in the esterification of indazole-4-carboxylic acids via alkylation is the presence of multiple nucleophilic sites. After deprotonation of the carboxylic acid, the resulting carboxylate is the desired nucleophile. However, the nitrogen atom of the indazole ring is also nucleophilic and can be deprotonated, particularly under basic conditions, leading to a competing N-alkylation reaction.[3]

The indazole NH proton can exist in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being thermodynamically more stable.[4] Alkylation can occur at either the N1 or N2 position, often yielding a mixture of isomers.[5] Generally, N1 isomers are thermodynamically more stable, while N2 isomers are kinetically favored.[5] The ratio of these isomers is highly dependent on the reaction conditions, including the base, solvent, and electrophile used.[5][6]

Understanding and controlling these competing pathways is paramount for a successful esterification. The choice of methodology must therefore be made judiciously, based on the specific substrate and desired outcome.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an excess of alcohol, typically heated to reflux.[7][8] It is one of the most straightforward and cost-effective methods for synthesizing simple esters.

Principle and Mechanism

The reaction proceeds through a series of reversible steps. A strong acid catalyst (e.g., H₂SO₄, TsOH) protonates the carbonyl oxygen of the carboxylic acid, activating it toward nucleophilic attack by the alcohol.[9] A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester and regenerate the acid catalyst.[7]

Causality and Field Insights

The primary driving force for this reaction is the use of a large excess of the alcohol, which shifts the equilibrium toward the product side, in accordance with Le Châtelier's principle.[8][9] Alternatively, removal of water as it is formed, often using a Dean-Stark apparatus, can also drive the reaction to completion.[10] While simple and inexpensive, this method is best suited for robust substrates that can tolerate strong acid and high temperatures. For sensitive indazole derivatives, degradation or side reactions may occur.

Detailed Protocol: Synthesis of Methyl Indazole-4-carboxylate

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indazole-4-carboxylic acid (1.0 eq).

-

Reagents: Add a large excess of methanol (e.g., 20-50 equivalents), which will also serve as the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq) dropwise.

-

Reaction: Heat the mixture to reflux (approx. 65°C for methanol) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[11]

-

Workup: After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.[11]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.

Method 2: Steglich Esterification

For acid-sensitive indazole-4-carboxylic acids, the Steglich esterification offers a mild and highly effective alternative. This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[12][13]

Principle and Mechanism

DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12] The catalyst, DMAP, then reacts with this intermediate to form a more reactive acylpyridinium species ("active ester"). This species is readily attacked by the alcohol to form the desired ester, releasing DMAP. The driving force is the formation of the highly stable and insoluble dicyclohexylurea (DCU) byproduct.[13]

Causality and Field Insights

The Steglich esterification is performed under neutral conditions and at room temperature, making it ideal for substrates with sensitive functional groups.[13] The use of catalytic DMAP is crucial for efficient ester formation and to suppress a common side reaction: the rearrangement of the O-acylisourea to a stable N-acylurea, which is unreactive towards the alcohol.[12] A major drawback is the removal of the dicyclohexylurea byproduct, which often requires filtration and careful purification. Using the water-soluble coupling agent EDC can simplify the workup, as the corresponding urea byproduct can be removed with an aqueous wash.[14]

Detailed Protocol: Synthesis of tert-Butyl Indazole-4-carboxylate

-

Setup: In a dry, inert atmosphere (N₂ or Ar), dissolve indazole-4-carboxylic acid (1.0 eq), tert-butyl alcohol (1.5-3.0 eq), and DMAP (0.1-0.2 eq) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[15]

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Add DCC (1.1 eq) portion-wise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 3-16 hours. Monitor the reaction progress by TLC or LC-MS. The formation of a white precipitate (DCU) is a visual indicator of reaction progress.[15]

-

Workup: Upon completion, filter off the precipitated DCU.

-

Extraction: Wash the filtrate sequentially with dilute HCl (e.g., 0.5 N) to remove excess DMAP and tert-butanol, followed by saturated aqueous sodium bicarbonate, and finally brine.[15]

-

Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Method 3: Alkylation with Alkyl Halides

This method involves the deprotonation of the carboxylic acid with a base to form a carboxylate salt, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide).[14][16]

Principle and Mechanism

The reaction is a straightforward nucleophilic substitution. The choice of base is critical, as it dictates the relative concentration of the deprotonated carboxylate versus the deprotonated indazole nitrogen. A weak base, in theory, should selectively deprotonate the more acidic carboxylic acid over the indazole NH.[2]

Causality and Field Insights

While synthetically direct, this method is fraught with the peril of N-alkylation.[2][14] The choice of base and solvent system is the most critical parameter for controlling selectivity.

-

Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are often preferred as they are less likely to deprotonate the indazole ring, thus favoring O-alkylation. Cesium carbonate is particularly effective due to the "cesium effect," which enhances the nucleophilicity of the carboxylate.

-

Strong Bases (e.g., NaH): Strong bases like sodium hydride will deprotonate both the carboxylic acid and the indazole NH, which can lead to significant amounts of N-alkylated byproducts.[2] However, some studies on related systems have shown that NaH in THF can, in specific cases, favor N1-alkylation through the formation of a tight ion pair, highlighting the complexity of predicting the outcome.[6][17]

For the synthesis of indazole-4-carboxylate esters, the use of a weak base like cesium carbonate in a polar aprotic solvent like DMF is a reliable starting point to maximize O-alkylation.

Detailed Protocol: Synthesis of Ethyl Indazole-4-carboxylate

-

Setup: To a flask containing indazole-4-carboxylic acid (1.0 eq) and cesium carbonate (Cs₂CO₃, 1.5-2.0 eq), add a polar aprotic solvent such as DMF.

-

Stirring: Stir the suspension at room temperature for 30-60 minutes to allow for salt formation.

-

Reagent Addition: Add the alkylating agent, such as ethyl iodide or ethyl bromide (1.1-1.5 eq), dropwise.

-

Reaction: Heat the reaction mixture (e.g., 50-80°C) and stir for 2-12 hours, monitoring by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to separate the desired O-alkylated product from any N-alkylated isomers.

Method 4: Mitsunobu Reaction

The Mitsunobu reaction is a powerful and exceptionally mild method for converting a primary or secondary alcohol into various functional groups, including esters.[18] It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[18] In this context, the roles are reversed: the carboxylic acid acts as the nucleophile, and the alcohol is activated to become the electrophile.[19]

Principle and Mechanism

PPh₃ first attacks DEAD to form a betaine intermediate.[18] This intermediate deprotonates the carboxylic acid to form an ion pair. Simultaneously, the alcohol is activated by the phosphonium species to form an oxyphosphonium salt, which is an excellent leaving group. The carboxylate anion then displaces this group via an Sₙ2 reaction to form the ester.[18][19] The reaction byproducts are triphenylphosphine oxide (TPPO) and a hydrazine dicarboxylate.[20]

Causality and Field Insights

The Mitsunobu reaction proceeds under very mild, neutral conditions, often at or below room temperature, making it compatible with a vast array of sensitive functional groups. A key feature is that the reaction at a chiral alcohol proceeds with complete inversion of stereochemistry, a testament to its Sₙ2 character.[19] However, the reaction generates stoichiometric amounts of byproducts (TPPO and the reduced azodicarboxylate), which can be challenging to remove from the desired product, often requiring careful chromatography.[20] The acidity of the nucleophile is also important; carboxylic acids (pKa ~4-5) are ideal for this reaction.[20]

Detailed Protocol: Synthesis of Isopropyl Indazole-4-carboxylate

-

Setup: In a dry flask under an inert atmosphere, dissolve indazole-4-carboxylic acid (1.0 eq), isopropanol (1.2 eq), and triphenylphosphine (PPh₃, 1.2 eq) in a dry aprotic solvent like THF or DCM.[18]

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Slowly add DIAD or DEAD (1.2 eq) dropwise to the stirred solution. The development of a milky white suspension (TPPO) is often observed.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Concentrate the reaction mixture under reduced pressure.

-

Purification: The crude residue can be directly subjected to flash column chromatography. The non-polar byproducts often elute first, followed by the desired ester. Trituration with a solvent like diethyl ether can sometimes precipitate the TPPO, simplifying purification.

Comparative Summary of Methods

| Method | Conditions | Key Reagents | Advantages | Disadvantages | Selectivity Issues |

| Fischer-Speier | Acidic, High Temp. | H₂SO₄, excess R-OH | Inexpensive, simple, good for simple esters. | Harsh conditions, not for sensitive substrates. | Low; N-alkylation not typical, but degradation possible. |

| Steglich | Neutral, Room Temp. | DCC/EDC, DMAP | Very mild, high yields, good for sensitive substrates. | Stoichiometric urea byproduct can be difficult to remove. | High for O-acylation; N-acylation is not a typical side reaction. |

| Alkyl Halide | Basic, Room Temp. to High Temp. | Cs₂CO₃/K₂CO₃, R-X | Direct, good for various alkyl groups. | High risk of N-alkylation. Requires careful optimization. | Major challenge. Highly dependent on base and solvent. |

| Mitsunobu | Neutral, 0°C to Room Temp. | PPh₃, DEAD/DIAD | Extremely mild, high functional group tolerance. | Stoichiometric byproducts (TPPO) complicate purification. | Excellent for O-acylation; N-acylation is not competitive. |

Purification and Characterization

Regardless of the method chosen, purification and characterization are critical to ensure the desired indazole-4-carboxylate ester has been formed and is free of regioisomeric byproducts.

-

Purification: Flash column chromatography is the most common method for purifying these esters, especially for removing the byproducts from Steglich and Mitsunobu reactions or separating O- vs. N-alkylated isomers.[21]

-

Characterization:

-

NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. A key diagnostic tool for distinguishing between O- and N-alkylation is the presence or absence of the indazole N-H proton signal in the ¹H NMR spectrum (typically a broad singlet >10 ppm). In the N-alkylated isomers, this signal will be absent and new signals corresponding to the N-alkyl group will appear. The chemical shifts of the indazole ring protons and carbons can also be used to assign the position of substitution (N1 vs. N2).[5][21]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.

-

Infrared (IR) Spectroscopy: The presence of a strong ester carbonyl (C=O) stretch around 1700-1730 cm⁻¹ is indicative of a successful esterification.

-

Conclusion

The esterification of indazole-4-carboxylic acids requires careful consideration of the reaction methodology to achieve high yields and avoid the prevalent issue of N-alkylation. For simple, robust substrates, Fischer-Speier esterification offers a cost-effective solution. For molecules bearing acid-sensitive functional groups, the mild, neutral conditions of the Steglich and Mitsunobu reactions are superior choices, with the caveat of challenging byproduct removal. Direct alkylation with alkyl halides can be effective but requires careful optimization of the base and solvent to manage O- versus N-alkylation selectivity. By understanding the mechanisms, advantages, and limitations of each method, researchers can confidently select and execute the optimal strategy for their specific synthetic goals in the pursuit of novel therapeutics.

References

-

Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. [Link]

-

R&D Discovery. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. R Discovery. [Link]

-

Teixeira, F. C., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. PubMed. [Link]

-

Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Organic-Chemistry.org. [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic-Chemistry.org. [Link]

-

Master Organic Chemistry. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Master Organic Chemistry. [Link]

-

Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid with the application on the synthesis of synthetic cannabinoids and metabolites. SSRN. [Link]

-

Chemistry Steps. (2021). Fischer Esterification. Chemistry Steps. [Link]

-

S., S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC. [Link]

-

ResearchGate. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. ResearchGate. [Link]

-

Choe, S., et al. (2018). Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid. PubMed. [Link]

-

Chemistry LibreTexts. (2023). Fischer Esterification. Chemistry LibreTexts. [Link]

-

Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia. [Link]

-

Wikipedia. (n.d.). Steglich esterification. Wikipedia. [Link]

-

University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold. University College Cork Research Profiles. [Link]

-

Organic Syntheses. (n.d.). Indazole. Organic Syntheses. [Link]

-

ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation? ResearchGate. [Link]

-

Unknown. (n.d.). The Fischer Esterification. Unknown Source. [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. [Link]

-

MPG.PuRe. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]

-

Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses. [Link]

-

Camp, D., & Jenkins, I. D. (1989). Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts. The Journal of Organic Chemistry, 54(13), 3045–3049. [Link]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. Organic Synthesis. [Link]

- Google Patents. (n.d.). Process for preparing 4-hydroxy indole, indazole and carbazole compounds.

-

Chemistry Steps. (2025). Mitsunobu Reaction. Chemistry Steps. [Link]

- Google Patents. (n.d.). Process for the preparation of carboxylic acid alkyl esters.

-

Miyamoto, Y., et al. (2015). Esterification of Carboxylic Acids with Alkyl Halides Using Electroreduction. ResearchGate. [Link]

-

Organic Chemistry Portal. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic-Chemistry.org. [Link]

-

ResearchGate. (2025). Synthesis and Antiplatelet Activity of New Imidazole-4-Carboxylic Acid Derivatives. ResearchGate. [Link]

-

Jasperse, J. (n.d.). Synthesis of Carboxylic Acids. Unknown Source. [Link]

-

Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-Portal.org. [Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. papers.ssrn.com [papers.ssrn.com]

- 3. diva-portal.org [diva-portal.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.ucc.ie [research.ucc.ie]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. community.wvu.edu [community.wvu.edu]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. organic-chemistry.org [organic-chemistry.org]

- 13. Steglich esterification - Wikipedia [en.wikipedia.org]

- 14. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. researchgate.net [researchgate.net]

- 17. pure.mpg.de [pure.mpg.de]

- 18. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 19. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives [mdpi.com]

Application Note: Regiocontrol in the Protection of 3-Hydroxyindazole (Indazolone)

Topic: Protecting group strategies for 3-hydroxyindazole nitrogen Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Executive Summary

3-Hydroxyindazole (often existing as the tautomeric indazolone ) presents a classic problem in heterocyclic chemistry: ambident nucleophilicity. With three reactive sites—

This guide moves beyond generic "base + electrophile" approaches. It provides field-tested protocols to selectively target the

The Tautomeric Challenge

Before selecting a reagent, one must understand the substrate's fluxional nature. 3-Hydroxyindazole exists in a dynamic equilibrium between the enol form (1H-indazol-3-ol) and the keto form (1,2-dihydro-3H-indazol-3-one) .

-

Solid State: Predominantly the keto form (Indazolone).

-

Solution: Solvent-dependent. Polar aprotic solvents (DMSO, DMF) often stabilize the N-H acidic forms.

-

Reactivity: Upon deprotonation, the negative charge is delocalized across the N-N-C-O system.

-

: The thermodynamic sink. Sterically sensitive to

- : Nucleophilic but often sterically hindered by the carbonyl/enol oxygen lone pairs.

- : The "Hard" nucleophile site.

-

: The thermodynamic sink. Sterically sensitive to

Visualization: Tautomerism and Reactive Sites

Caption: Figure 1. Tautomeric equilibrium and divergent reaction pathways for 3-hydroxyindazole anions.

Strategic Decision Matrix

| Target Site | Primary Strategy | Key Reagents | Mechanism |

| Thermodynamic Control | NaH, DMF/THF, Alkyl Halides (SEM-Cl, Bn-Br) | The | |

| Acid-Catalyzed Imidate | Alkyl trichloroacetimidates, TfOH (Cat.)[1] | Protonation of the imidate creates a reactive species that coordinates to | |

| Hard-Soft Acid Base (HSAB) | Ag₂CO₃, MeI or MOM-Cl | Silver coordinates to the "soft" nitrogens, blocking them and forcing the "hard" electrophile to react at Oxygen. |

Detailed Protocols

Protocol A: -Selective Protection (SEM/Benzyl)

Objective: Install a robust protecting group (SEM or Benzyl) at

Materials:

-

3-Hydroxyindazole (1.0 equiv)

-

Sodium Hydride (60% dispersion, 1.2 equiv)

-

SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.1 equiv)

-

Anhydrous DMF (0.5 M concentration)

Step-by-Step:

-

Preparation: In a flame-dried flask under Argon, dissolve 3-hydroxyindazole in anhydrous DMF.

-

Deprotonation: Cool to 0°C. Add NaH portion-wise. Caution: Hydrogen gas evolution.

-

Equilibration (Critical): Allow the mixture to warm to Room Temperature (RT) and stir for 45 minutes . This ensures complete formation of the thermodynamic anion.

-

Addition: Cool back to 0°C (to prevent exotherms from degrading the electrophile) and add SEM-Cl dropwise.

-

Reaction: Warm to RT and stir.

-

Note: If

or

-

-

Workup: Quench with sat. NH₄Cl. Extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.

-

Outcome: Typically >90%

regioselectivity.[2]

Protocol B: -Selective Protection (The Pfizer Method)

Objective: Selectively protect

Materials:

-

3-Hydroxyindazole (1.0 equiv)

-

Alkyl 2,2,2-trichloroacetimidate (e.g., PMB-imidate or tBu-imidate) (1.5 equiv)

-

Trifluoromethanesulfonic acid (TfOH) (0.1 equiv) or Cu(OTf)₂

-

Dichloromethane (DCM) or Toluene

Step-by-Step:

-

Dissolution: Suspend 3-hydroxyindazole in DCM (0.2 M).

-

Reagent Addition: Add the trichloroacetimidate reagent.

-

Catalysis: Add TfOH (catalytic amount) at 0°C.

-

Reaction: Stir at RT for 2–12 hours. The reaction proceeds via the protonated imidate, which H-bonds to the

-H, positioning the electrophile perfectly for attack by -

Workup: Quench with Et₃N (to neutralize acid). Concentrate and purify.

-

Outcome: High

selectivity (>20:1).

Protocol C: O-Protection (The "Silver Trap")

Objective: Lock the molecule in the enol form (3-alkoxyindazole).

Materials:

-

3-Hydroxyindazole

-

Silver Carbonate (Ag₂CO₃) (1.5 equiv)

-

Alkyl Halide (e.g., MeI, BnBr) (1.2 equiv)

-

Toluene or Benzene (Non-polar solvents favor O-alkylation)

Step-by-Step:

-

Suspension: Mix substrate and Ag₂CO₃ in Toluene.

-

Addition: Add electrophile.

-

Reflux: Heat to 80–100°C in the dark (silver salts are light sensitive).

-

Mechanism: The Ag⁺ ion coordinates tightly to the nitrogen lone pairs, sterically and electronically blocking them. The oxygen remains free to attack the electrophile.

Analytical Validation (Self-Validating the Structure)

Distinguishing

NMR Diagnostic Table

| Feature | |||

| ¹H NOESY | Strong NOE between PG protons and H-7 (aromatic proton). | NO NOE to H-7. Possible weak NOE to H-3 (if not OH). | No NOE to H-7. |

| ¹³C NMR (C-3) | ~160-165 ppm (Carbonyl-like character of indazolone). | ~155-160 ppm (Variable). | ~150-155 ppm (Aromatic C-O character). |

| UV Spectra | Resembles parent hydrocarbon. |

Workflow Visualization: Validation Logic

Caption: Figure 2. NMR decision tree for assigning regiochemistry in 3-hydroxyindazole derivatives.

Troubleshooting & Critical Stop Points

-

Issue: Mixture of

and-

Solution: Switch solvent from THF to DMF (more polar). Increase temperature to 60°C to favor thermodynamic (

) product. Ensure electrophile is not too "hard" (avoid MOM-Cl if possible; use SEM-Cl).

-

-

Issue: Low yield in

protection.-

Solution: Ensure the trichloroacetimidate is fresh. Old reagents hydrolyze to acetamides. Use strictly anhydrous DCM.

-

-

Safety: Indazolones can be shock-sensitive in rare cases if nitrated. Always handle Ag salts in the dark to prevent degradation.

References

-

Clemens, J., Bell, E. L., & Londregan, A. T. (2022).[1] Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54, 3215-3226.[1]

-

Source:

-

-

Luo, G., Chen, L., & Dubé, H. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles.[3][4][5] Tetrahedron Letters, 47(18), 3125-3128.

-

Source:

-

-

LaPlante, S. R., et al. (2013).[6] N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[6][7] Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[6]

-

Source:

-

- Meanwell, N. A. (2011). Tactics in Contemporary Drug Design. (General reference for HSAB theory in heterocycles). Context: Application of Hard-Soft Acid-Base theory to ambident anions.

Sources

- 1. organic-chemistry.org [organic-chemistry.org]

- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 6-Bromo-3-Hydroxyindazole

Case ID: IND-SOL-06BR Subject: Overcoming "Brick Dust" Properties in Organic Solvents Status: Active Guide Analyst: Senior Application Scientist, Chemical Development[1]

The Core Challenge: The Tautomer Trap

Before attempting to dissolve 6-bromo-3-hydroxyindazole (CAS: 104598-63-4), you must understand why it resists dissolution.

This molecule does not behave like a simple phenol. In the solid state and in many solutions, it exists predominantly in its keto-tautomer form (6-bromo-1,2-dihydro-3H-indazol-3-one).[1] This structure features a "lactam-like" motif that forms extremely stable, intermolecular hydrogen-bonded dimers or ribbons.[1]

-

The Consequence: The crystal lattice energy is exceptionally high (often melting >200°C).

-

The Fix: You cannot simply "stir and wait." You must use solvents that actively disrupt these hydrogen bond networks (H-bond acceptors) or modify the ionization state.[1]

Solvent Selection Matrix

Use this matrix to select the correct solvent system based on your experimental goal.

| Solvent Class | Suitability | Recommended Solvents | Technical Notes |

| Dipolar Aprotic | High (Best for Stock) | DMSO, DMF, DMAc, NMP | These are strong H-bond acceptors.[1] They break the intermolecular dimer bonds of the indazolinone core. Expect solubility >50 mg/mL. |

| Protic | Moderate (Heat Required) | Methanol, Ethanol | Soluble, but often requires reflux to break the lattice. Upon cooling, the compound may recrystallize (useful for purification, bad for stock solutions). |

| Ethers | Moderate | THF, 1,4-Dioxane | Good for reactions.[1] THF is excellent for solubilizing the compound for subsequent lithiation or coupling reactions, often requiring slight warming. |

| Chlorinated | Low | DCM, Chloroform | Generally poor solubility. The 6-bromo substituent adds lipophilicity, but the polar core dominates. Often requires a co-solvent (e.g., 5-10% MeOH).[1] |

| Non-Polar | Insoluble | Hexanes, Heptane, Toluene | Acts as an anti-solvent. Use these only to precipitate the product or during recrystallization (e.g., Toluene/Ethanol mix). |

Troubleshooting Protocol: The "Gradient Dissolution" Method

Issue: User reports "cloudy suspension" or "floating particulates" despite using a recommended solvent.

Root Cause: Kinetic trapping. The crystal lattice is resisting the solvent penetration even if thermodynamically soluble.

Step-by-Step Workflow

-

The "Wetting" Phase:

-

Add the solid to the vial first.

-

Add the solvent (e.g., DMSO) dropwise until the solid is just covered. Allow it to "wet" for 2 minutes. This displaces air from the crystal surface.

-

-

Energy Input (Sonication over Heat):

-

Do not boil immediately. High heat can cause degradation or "oiling out" if impurities are present.

-

Sonicate at 40°C for 10-15 minutes. Ultrasonic cavitation is more effective at breaking the micro-crystalline aggregates of indazoles than stirring alone.

-

-

The Co-Solvent Trick (For DCM/EtOAc applications):

-

If you must use a low-polarity solvent (e.g., for chromatography loading), do not dissolve directly in DCM.[1]

-

Method: Dissolve the solid in a minimum volume of THF or Acetone first, then dilute with your target solvent (DCM).

-

Ratio: Keep the polar co-solvent at >5% v/v to prevent crashing out.

-

Advanced Optimization: pH Manipulation

Theory: The N-H proton at position 1 and the O-H at position 3 (in the enol form) are acidic (pKa ~9-10).

-

Base-Assisted Solubility:

-

Adding an organic base (Triethylamine, DIPEA) or an inorganic base (NaOH, K2CO3) will deprotonate the nitrogen/oxygen.

-

Result: The neutral molecule becomes an anion. Solubility in polar organic solvents (MeOH, Water/ACN mixes) increases by orders of magnitude.

-

Application: Essential for LC-MS sample prep to prevent column clogging.[1] Add 0.1% Ammonium Hydroxide or TEA to the sample diluent.

-

Visual Troubleshooting Guide

The following logic tree illustrates the decision process for solubilizing stubborn 6-bromo-3-hydroxyindazole samples.

Caption: Decision tree for solvent selection based on experimental intent, including escalation steps for stubborn solids.

Frequently Asked Questions (FAQ)

Q: I am seeing two peaks in my LC-MS. Is my compound impure? A: Not necessarily. This is likely the tautomer equilibrium (keto vs. enol form) separating on the column or ionizing differently.

-

Fix: Run the LC-MS with a basic mobile phase (pH 9, Ammonium Bicarbonate). This forces the molecule into a single anionic state, collapsing the peaks into one sharp signal.

Q: Can I use Acetone? A: Acetone is a "borderline" solvent. It dissolves the compound moderately well but evaporates quickly, often leaving a film or crust (amorphous solid) rather than crystals. It is good for transferring the compound but poor for storage or crystallization.

Q: Why does it precipitate when I add water to my DMSO stock? A: 6-bromo-3-hydroxyindazole is highly lipophilic (LogP ~2-3) despite the hydroxy group.[1]

-

Threshold: If the water content exceeds ~30-40% in a DMSO mix, the compound will crash out.

-

Solution: If you need an aqueous buffer (e.g., for a biological assay), dilute the DMSO stock into the buffer slowly while vortexing, and keep the final concentration below 100 µM.

References

-

BenchChem. Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.[1][2] (Detailed protocols on synthesis and purification of brominated indazoles). [1]

-

Sigma-Aldrich. Product Specification: 6-Bromo-1H-indazol-3-ol.[1] (Physical properties and safety data).

-

PubChem. Compound Summary: 6-Bromo-1H-indazol-3-ol (CID 2786631).[1] (Chemical structure, tautomer data, and identifiers). [1]

- Katritzky, A. R., et al.Tautomerism in Heterocycles. (Foundational text on the lactam-lactim tautomerism of 3-hydroxyindazoles). [General Reference]

Sources

Technical Support Center: 3-Hydroxyindazole Alkylation Control

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with 3-hydroxyindazole scaffolds. It addresses the specific challenge of controlling regioselectivity (O- vs. N-alkylation) through mechanistic insight and validated protocols.

Topic: Controlling O- vs. N-Alkylation Selectivity in 3-Hydroxyindazoles Ticket Type: Advanced Synthesis Troubleshooting Status: Resolved / Guide Available

Core Mechanistic Directive (The "Why")

User Query: "Why does my alkylation of 3-hydroxyindazole yield a mixture of three isomers, and how do I stop it?"

Technical Insight: The root cause is tautomeric ambiguity . 3-Hydroxyindazole does not exist as a static phenol; it exists in a dynamic equilibrium with its lactam tautomer, indazolin-3-one . In solution (especially polar solvents), the equilibrium heavily favors the indazolin-3-one (lactam) form.

When you introduce a base and an electrophile, you generate an ambident anion with three nucleophilic sites:

-

N1 (Amide Nitrogen): The thermodynamically preferred site for alkylation under standard basic conditions (Charge control).

-

O3 (Enolate Oxygen): The site required for 3-alkoxyindazole synthesis. This requires "trapping" the less stable tautomer or using soft/hard acid-base principles (Orbital control).

-

N2 (Pyridine-like Nitrogen): Typically the least reactive in 3-hydroxyindazoles unless N1 is blocked or specific steric/electronic factors are at play.

The Control Switch:

-

For N-Alkylation (N1): Use Dissociated Ion Pairs . Strong bases (NaH, KOH) in polar aprotic solvents (DMF, DMSO) create a "naked" anion that alkylates at the most electronegative site (N1).

-

For O-Alkylation: Use Associated Ion Pairs (Chelation) . Silver salts (Ag₂CO₃) coordinate strongly to the nitrogen lone pairs, effectively "masking" them and forcing the electrophile to attack the oxygen.

Troubleshooting & Protocols (The "How")

Ticket #101: "I need the O-Alkyl Product (3-Alkoxyindazole)"

Diagnosis: Standard bases (NaH, K₂CO₃) will almost always yield N-alkylation. You are fighting thermodynamics.

Solution: Switch to the Silver Salt Method . Silver cations (

Protocol A: Selective O-Alkylation (Ag-Mediated)

-

Substrate: 3-Hydroxyindazole (1.0 equiv)

-

Reagent: Alkyl Halide (1.2 equiv) — Note: Iodides work best.

-

Promoter: Silver Carbonate (

) (1.5 – 2.0 equiv) -

Solvent: Toluene or Benzene (Non-polar solvents favor the O-alkylation transition state).

-

Temperature: Reflux (80–110 °C).

Step-by-Step:

-

Suspend 3-hydroxyindazole and

in anhydrous Toluene (0.1 M concentration). -

Stir at room temperature for 30 mins to allow Ag-N coordination (shielding).

-

Add the Alkyl Iodide dropwise.[1]

-

Heat to reflux in the dark (wrap flask in foil; Ag salts are photosensitive) for 12–24 hours.

-

Workup: Filter through a Celite pad to remove silver salts. Wash the pad with EtOAc.

-

Concentrate and purify via flash chromatography.

Expected Outcome: >85% O-Alkylation.

Ticket #102: "I need the N1-Alkyl Product (1-Alkylindazolin-3-one)"

Diagnosis: This is the thermodynamically favored product. You need to facilitate the formation of the discrete N-anion. Solution: Use a strong base in a polar aprotic solvent to separate the cation from the nucleophile.

Protocol B: Selective N1-Alkylation

-

Substrate: 3-Hydroxyindazole (1.0 equiv)

-

Base: Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)

-

Electrophile: Alkyl Bromide or Iodide (1.1 equiv)

-

Solvent: DMF or THF (0.2 M).

-

Temperature: 0 °C to RT.

Step-by-Step:

-

Dissolve 3-hydroxyindazole in anhydrous DMF under Argon/Nitrogen.

-

Cool to 0 °C.

-

Add NaH portion-wise. Evolution of

gas will occur. Stir for 30 mins until gas evolution ceases (formation of the sodium salt). -

Add the Alkyl Halide dropwise.[1]

-

Allow to warm to RT and stir for 2–4 hours.

-

Quench: Carefully add sat.

.[2] -

Workup: Extract with EtOAc, wash with water/brine (critical to remove DMF), dry over

.

Expected Outcome: >90% N1-Alkylation.

Decision Logic & Pathways (Visualization)

The following diagram illustrates the divergent pathways based on reagent selection.

Caption: Divergent synthesis pathways. NaH promotes thermodynamic N1-alkylation; Ag salts sequester Nitrogen to promote O-alkylation.

Analytical Validation (Ticket #103: "How do I know which one I made?")

Distinguishing the isomers via NMR is critical. The Carbonyl (C3) resonance is the most definitive marker.

Diagnostic NMR Table

| Feature | O-Alkyl (3-Alkoxyindazole) | N1-Alkyl (1-Alkylindazolin-3-one) | N2-Alkyl (Rare) |

| C3 ( | ~155 – 160 ppm (C=N bond type) | ~165 – 175 ppm (C=O Amide type) | ~150 – 160 ppm |

| Alkylation Site ( | |||

| HMBC Correlation | Alkyl protons correlate to C3 (~158 ppm) | Alkyl protons correlate to C3 (~170 ppm) | Alkyl protons correlate to C3 & C7a |

| IR Spectrum | Strong C=N stretch (~1620 | Strong C=O stretch (~1680 | Mixed |

Key Diagnostic Test:

Run a

-

If your alkyl protons correlate to a carbon >165 ppm, you have the N1-product (Lactam).

-

If your alkyl protons correlate to a carbon <160 ppm, you likely have the O-product (Lactim ether).

References

-

Selective N1-Alkylation:Vertex Pharmaceuticals Study on Indazole Alkyl

-

Source:

-

-

Mechanistic Insight (N vs O):BenchChem Technical Protocol.

-

Source:

-

-

Silver Salt Methodology:General application of Ag2CO3 for Lactim Ether synthesis (Analogous system).

-

Source:

-

-

Mitsunobu Limitations:Analysis of Mitsunobu on Heterocycles.

-

Source:

-

Sources

Technical Support Center: Troubleshooting Decarboxylation of Indazole-4-Carboxylic Acids

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering stability issues with indazole-4-carboxylic acids during synthetic workflows.

Mechanistic Insight: Why Do Indazole-4-Carboxylic Acids Decarboxylate?

Heteroaromatic carboxylic acids are inherently more susceptible to thermal decarboxylation than their aliphatic or simple aromatic counterparts[1]. When indazole-4-carboxylic acid is subjected to basic conditions, it deprotonates to form a carboxylate anion.

Thermal energy can drive the extrusion of CO₂ from this anion. The resulting C4-anion intermediate is unusually stable due to the strong inductive electron-withdrawing effect of the adjacent nitrogen atoms in the pyrazole ring. This is mechanistically analogous to the thermal decarboxylation of indazolium-3-carboxylates, which form stable N-heterocyclic carbenes or zwitterions[2].